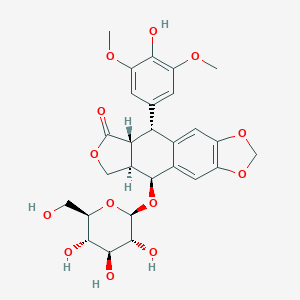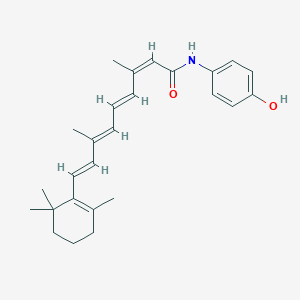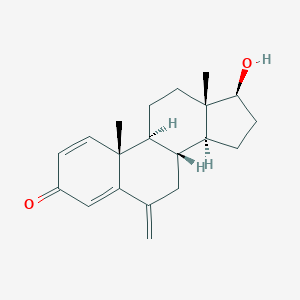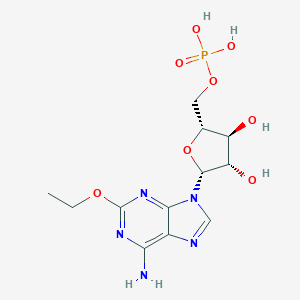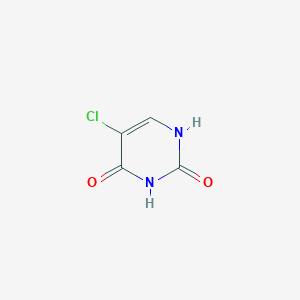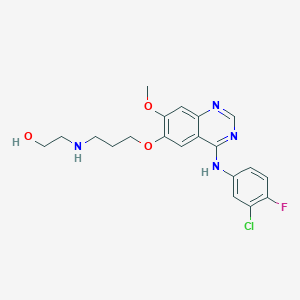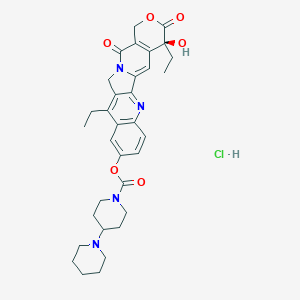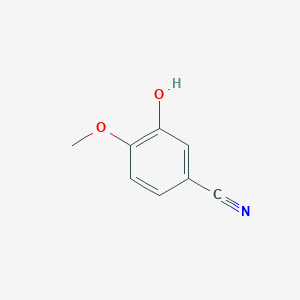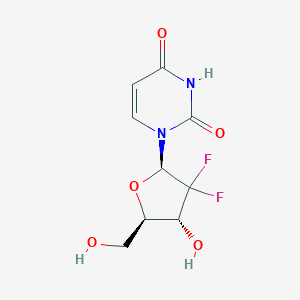
2',2'-Difluorodeoxyuridine
Overview
Description
2’,2’-Difluorodeoxyuridine is an active metabolite of the anticancer nucleoside analog gemcitabine . It is formed by deamination of gemcitabine by cytidine deaminase in the liver . It is cytotoxic to HepG2 and A549 cancer cells .
Synthesis Analysis
Gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) is a cytidine analog, where two fluorine atoms have replaced the hydroxyl on the ribose .Chemical Reactions Analysis
2′,2′-Difluorodeoxyuridine (dFdU) is the main metabolite of Gemcitabine .Physical And Chemical Properties Analysis
2’,2’-Difluorodeoxyuridine has a molecular formula of C9H10F2N2O5 and a molecular weight of 264.18 g/mol . Its IUPAC name is 1- [ (2 R ,4 R ,5 R )-3,3-difluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .Scientific Research Applications
Cancer Research
- Summary of Application : 2’,2’-Difluorodeoxyuridine is used in cancer research, particularly in the study of cellular elimination mechanisms . It is a deoxycytidine analogue which, after phosphorylation to the 5’-di- and 5’-triphosphate, induces inhibition of DNA synthesis and cell death .
- Methods of Application : The compound is incubated with CCRF-CEM cells and then washed into a drug-free medium. The elimination kinetics of cellular dFdCTP are then examined .
- Results : The elimination of dFdCTP was found to be dependent on cellular concentration. At low cellular dFdCTP levels, elimination was linear, but it became biphasic at intracellular dFdCTP levels > 100 µm .
Pharmacokinetics and Metabolism
- Summary of Application : 2’,2’-Difluorodeoxyuridine is studied for its pharmacokinetics, metabolism, and bioavailability in mice .
- Methods of Application : Mice are dosed with 100 mg/kg dFdC either intravenously or orally, with or without 100 mg/kg THU (a potent CD inhibitor). dFdC, dFdU, and THU concentrations are then quantitated in plasma and urine .
- Results : THU was found to substantially increase the oral bioavailability of dFdC. Coadministration of THU enabled oral dosing of dFdC .
Nucleic Acid Research
- Summary of Application : The metabolite of 2’,2’-Difluorodeoxyuridine, dFdU, can be phosphorylated and incorporated into nucleic acids .
- Results : The specific results or outcomes are not detailed in the available resources .
Radiosensitizing Effect
- Summary of Application : dFdU, the main metabolite of Gemcitabine, has been found to cause a concentration- and schedule-dependent radiosensitizing effect in vitro .
- Results : The specific results or outcomes are not detailed in the available resources .
Nucleic Acid Incorporation
- Summary of Application : dFdU can be phosphorylated and incorporated into nucleic acids .
- Results : The specific results or outcomes are not detailed in the available resources .
Pharmacology and Cytotoxicity
- Summary of Application : New insights into the pharmacology and cytotoxicity of gemcitabine and dFdU have been explored .
- Results : The specific results or outcomes are not detailed in the available resources .
Radiosensitizing Effect
- Summary of Application : dFdU, the main metabolite of Gemcitabine, has been found to cause a concentration- and schedule-dependent radiosensitizing effect in vitro .
- Results : The specific results or outcomes are not detailed in the available resources .
Nucleic Acid Incorporation
- Summary of Application : dFdU can be phosphorylated and incorporated into nucleic acids .
- Results : The specific results or outcomes are not detailed in the available resources .
Pharmacology and Cytotoxicity
Safety And Hazards
Future Directions
Microorganisms have been found to play a consequential role in the occurrence and progression of pancreatic cancer and also modulate the effect of chemotherapy to some extent . Microorganisms may become an important biomarker for predicting pancreatic carcinogenesis and detecting the prognosis of pancreatic cancer . Further exploration and experiments are imperative to understanding the mechanism underlying the interaction between microorganisms and pancreatic cancer .
properties
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDBEQIJQERSE-QPPQHZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891460 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2'-Difluorodeoxyuridine | |
CAS RN |
114248-23-6 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2â??,2â??-Difluoro-2â??-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',2'-DIFLUORODEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




